molecular formula C12H9NO3 B3063813 1,3,4(2H)-Isoquinolinetrione, 2-(2-propenyl)- CAS No. 807334-89-0

1,3,4(2H)-Isoquinolinetrione, 2-(2-propenyl)-

Cat. No.: B3063813
CAS No.: 807334-89-0
M. Wt: 215.20 g/mol
InChI Key: RFPACNBGGYBCGT-UHFFFAOYSA-N
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Description

2-Allylisoquinoline-1,3,4-trione is a heterocyclic compound with the molecular formula C12H9NO3. It is part of the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound features an isoquinoline core substituted with an allyl group and three keto groups, making it a versatile scaffold for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-allylisoquinoline-1,3,4-trione can be achieved through several methods. One common approach involves the cyclization of ortho-bromoaryl ketones with terminal alkynes in the presence of a copper (I) catalyst. This method efficiently produces isoquinoline derivatives via N atom transfer and a three-component [3 + 2 + 1] cyclization . Another method involves the use of a palladium-catalyzed coupling of tert-butylimine of ortho-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization .

Industrial Production Methods

Industrial production of 2-allylisoquinoline-1,3,4-trione typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired yield, purity, and cost-effectiveness. The use of microwave irradiation and metal-free air oxidation are also explored for more efficient and environmentally friendly production .

Chemical Reactions Analysis

Types of Reactions

2-Allylisoquinoline-1,3,4-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Metal-free air oxidation or the use of oxidizing agents like potassium permanganate.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or other reducing agents.

    Substitution: Various nucleophiles can be used for substitution reactions, often under basic or acidic conditions.

Major Products

The major products formed from these reactions include various isoquinoline derivatives with altered functional groups, which can be further utilized in different applications.

Mechanism of Action

The mechanism of action of 2-allylisoquinoline-1,3,4-trione involves its interaction with specific molecular targets and pathways. The compound’s isoquinoline core allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways can vary depending on the specific derivative and application .

Comparison with Similar Compounds

2-Allylisoquinoline-1,3,4-trione can be compared with other isoquinoline derivatives, such as:

Properties

CAS No.

807334-89-0

Molecular Formula

C12H9NO3

Molecular Weight

215.20 g/mol

IUPAC Name

2-prop-2-enylisoquinoline-1,3,4-trione

InChI

InChI=1S/C12H9NO3/c1-2-7-13-11(15)9-6-4-3-5-8(9)10(14)12(13)16/h2-6H,1,7H2

InChI Key

RFPACNBGGYBCGT-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=O)C2=CC=CC=C2C(=O)C1=O

Origin of Product

United States

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